molecular formula C18H11ClFN3OS3 B11287261 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11287261
M. Wt: 436.0 g/mol
InChI Key: NRHNBGTXAMELJE-UHFFFAOYSA-N
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Description

5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a phenyl group, and a 2-chloro-6-fluorobenzylthio substituent.

Preparation Methods

The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thioamide. This intermediate is then reacted with 3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives with different substituents. Compared to these compounds, 5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]pyrimidine-4-carboxylic acid
  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl alcohol

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C18H11ClFN3OS3

Molecular Weight

436.0 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H11ClFN3OS3/c19-12-7-4-8-13(20)11(12)9-26-17-21-15-14(16(24)22-17)27-18(25)23(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,21,22,24)

InChI Key

NRHNBGTXAMELJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=C(C=CC=C4Cl)F)SC2=S

Origin of Product

United States

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